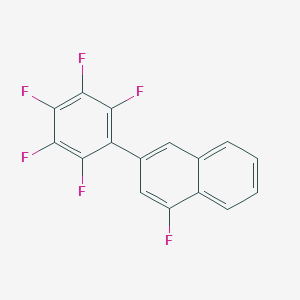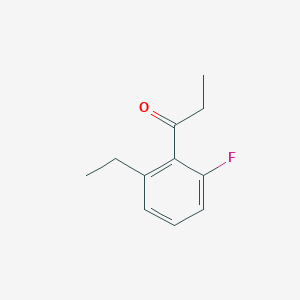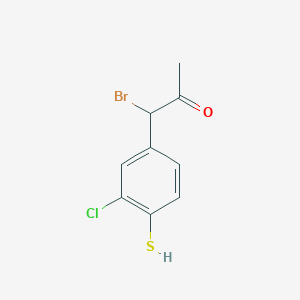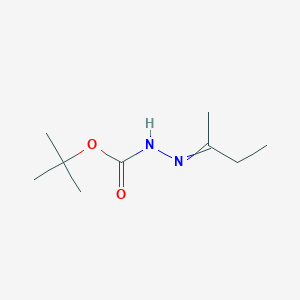
tert-butyl N-(butan-2-ylideneamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(butan-2-ylideneamino)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate typically involves the reaction of tert-butyl carbamate with butan-2-one (methyl ethyl ketone) under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then reacts with the carbamate to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(butan-2-ylideneamino)carbamate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Substitution: Substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Corresponding amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(butan-2-ylideneamino)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides.
Medicine: this compound is used in the development of new drugs. Its unique structure allows for the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, improving the mechanical properties and stability of the final products.
Mechanism of Action
The mechanism of action of tert-butyl N-(butan-2-ylideneamino)carbamate involves its interaction with various molecular targets. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be selectively removed under acidic conditions, allowing for the sequential synthesis of peptides.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative used in the synthesis of pharmaceuticals.
N-Boc-ethylenediamine: A carbamate used in the synthesis of various organic compounds and as a protecting group for amines.
Uniqueness: tert-Butyl N-(butan-2-ylideneamino)carbamate is unique due to its imine functionality, which allows for additional reactivity compared to other carbamates. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-(butan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |
InChI Key |
SRDPPBNJUNAGNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


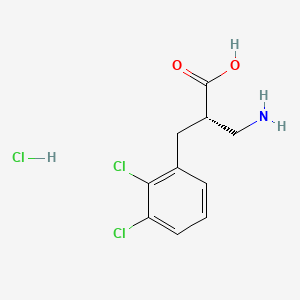
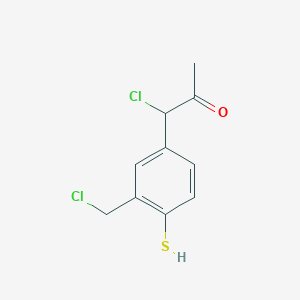
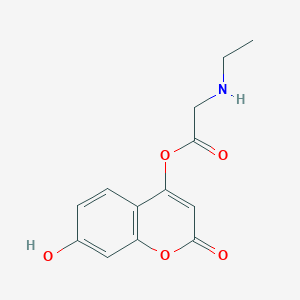
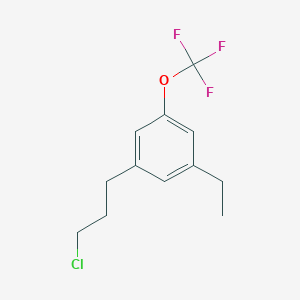
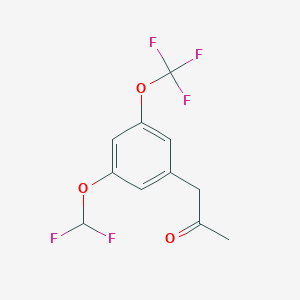

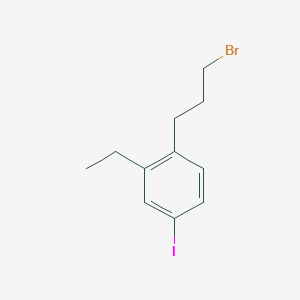
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

